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molecular formula C10H10N2O2S B1387812 methyl 4-(methylthio)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate CAS No. 688356-98-1

methyl 4-(methylthio)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Cat. No. B1387812
M. Wt: 222.27 g/mol
InChI Key: DHWYJHGICRZSGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07618979B2

Procedure details

A solution of methyl (2Z)-2-azido-3-[2-(methylthio)pyridin-3-yl]prop-2-enoate (1.00 g, 4.00 mmol) in mesitylene (50 mL) was heated at 160° C. for a period of 1 h. The reaction mixture was cooled to room temperature then to 0° C., the precipitate was filtered and washed with cold mesitylene to provide the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1](/[C:4](=[CH:9]\[C:10]1[C:11]([S:16][CH3:17])=[N:12][CH:13]=[CH:14][CH:15]=1)/[C:5]([O:7][CH3:8])=[O:6])=[N+]=[N-]>C1(C)C=C(C)C=C(C)C=1>[CH3:17][S:16][C:11]1[C:10]2[CH:9]=[C:4]([C:5]([O:7][CH3:8])=[O:6])[NH:1][C:15]=2[CH:14]=[CH:13][N:12]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N(=[N+]=[N-])\C(\C(=O)OC)=C/C=1C(=NC=CC1)SC
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC(=CC(=C1)C)C)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
to 0° C., the precipitate was filtered
WASH
Type
WASH
Details
washed with cold mesitylene

Outcomes

Product
Name
Type
product
Smiles
CSC1=NC=CC2=C1C=C(N2)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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